molecular formula C16H16ClN5O2S B2989671 ethyl 2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)propanoate CAS No. 896678-49-2

ethyl 2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)propanoate

Cat. No.: B2989671
CAS No.: 896678-49-2
M. Wt: 377.85
InChI Key: OZZDEANNGZBXLN-UHFFFAOYSA-N
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Description

Ethyl 2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)propanoate is a useful research compound. Its molecular formula is C16H16ClN5O2S and its molecular weight is 377.85. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Ethyl 2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)propanoate plays a significant role in biochemical reactions by interacting with various enzymes and proteins. This compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . By binding to the active site of CDKs, this compound prevents the phosphorylation of key substrates, thereby halting cell cycle progression and inducing apoptosis in cancer cells .

Cellular Effects

This compound exerts various effects on cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . The compound modulates gene expression by inhibiting transcription factors and altering the expression of genes associated with cell cycle control and apoptosis . Additionally, it affects cellular metabolism by disrupting metabolic pathways essential for cell growth and survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to the ATP-binding site of CDKs, leading to the inhibition of their kinase activity . This binding prevents the phosphorylation of downstream targets, resulting in cell cycle arrest and apoptosis . Furthermore, this compound may also interact with other proteins involved in cell signaling and gene regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, maintaining its activity over extended periods . It may undergo degradation under extreme conditions, such as high temperatures or acidic environments . Long-term studies have shown that this compound can induce sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes responsible for drug metabolism, such as cytochrome P450 enzymes . These interactions can affect the metabolic flux and levels of metabolites within the cell . The compound may also influence the activity of other metabolic enzymes, leading to alterations in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within specific cellular compartments can influence its activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its function. The compound may be directed to specific organelles or compartments through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall activity within the cell .

Properties

IUPAC Name

ethyl 2-[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O2S/c1-3-24-16(23)10(2)25-15-13-14(18-9-19-15)22(21-20-13)8-11-4-6-12(17)7-5-11/h4-7,9-10H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZDEANNGZBXLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NC=NC2=C1N=NN2CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.